

# Isotopic Effects of D-(+)-Trehalose-d2 on Trehalase Kinetics: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: D-(+)-Trehalose-d2

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This guide provides a detailed comparison of the enzymatic kinetics of D-(+)-Trehalose and its deuterated isotopologue, **D-(+)-Trehalose-d2**, with a primary focus on the enzyme trehalase. The inclusion of deuterium at the C1 and C1' positions of trehalose introduces a significant kinetic isotope effect, offering insights into the enzyme's catalytic mechanism. This information is valuable for researchers studying enzyme mechanisms, as well as for professionals in drug development targeting trehalose metabolism.

## Quantitative Data Summary

The following table summarizes the key kinetic parameters for the hydrolysis of D-(+)-Trehalose (H-trehalose) and  $\alpha,\alpha$ -[1,1'- $^2\text{H}$ ]trehalose (D-trehalose) by European honeybee trehalase. The data clearly demonstrates a significant secondary deuterium kinetic isotope effect (SDKIE).

Substrate	$K_m$ (mM)	$k_0$ ( $\text{s}^{-1}$ )	$k_0/K_m$ ( $\text{s}^{-1}\text{mM}^{-1}$ )	$\alpha$ -SDKIE ( $k_{0H}/k_{0D}$ )
D-(+)-Trehalose (H-trehalose)	2.5	154	61.6	1.53[1][2]
$\alpha,\alpha$ -[1,1'- $^2\text{H}$ ]Trehalose (D-trehalose)	2.5	101	40.4	

$k_0$  is equivalent to  $k_{cat}$ .

## Comparative Analysis of Enzyme Kinetics

The hydrolysis of  $\alpha,\alpha$ -[1,1'- $^2\text{H}$ ]trehalose by European honeybee trehalase exhibits a notable  $\alpha$ -secondary deuterium kinetic isotope effect ( $\alpha$ -SDKIE) with a  $k\text{H}/k\text{D}$  value of 1.53[1][2]. This significant isotope effect suggests that the transition state of the reaction has a more  $\text{sp}^2$ -hybridized character at the anomeric carbons than the ground state. Such a finding is consistent with a catalytic mechanism that proceeds through an oxocarbenium ion intermediate[1][2].

Interestingly, the Michaelis constant ( $K_m$ ) for both the deuterated and non-deuterated substrates remains the same at 2.5 mM, indicating that the deuterium substitution does not significantly affect the binding affinity of the substrate to the enzyme. The observed kinetic isotope effect is primarily reflected in the catalytic rate ( $k_0$ ), which is reduced from  $154 \text{ s}^{-1}$  for the non-deuterated trehalose to  $101 \text{ s}^{-1}$  for the deuterated analog[1].

While extensive research on the isotopic effects of deuterated trehalose on other enzymes such as trehalose synthase and trehalose phosphorylase is not readily available in the literature, the pronounced effect on trehalase underscores the utility of isotopic substitution as a tool for mechanistic enzymology.

## Experimental Protocols

### Synthesis of $\alpha,\alpha$ -[1,1'- $^2\text{H}$ ]Trehalose

The synthesis of  $\alpha,\alpha$ -[1,1'- $^2\text{H}$ ]trehalose is achieved through the reverse reaction of trehalase, utilizing [1- $^2\text{H}$ ]glucose as the starting material.

Materials:

- [1- $^2\text{H}$ ]Glucose
- European honeybee trehalase
- 0.1 M Sodium phosphate buffer (pH 6.7)

Procedure:

- A reaction mixture is prepared containing 35% (w/v) [1-<sup>2</sup>H]glucose and 2 µg of trehalase in 250 µl of 0.1 M sodium phosphate buffer (pH 6.7)[1].
- The mixture is incubated at 45°C for 100 hours[1]. The high concentration of D-glucose helps to stabilize the enzyme at this temperature[1].
- The synthesized  $\alpha,\alpha$ -[1,1'-<sup>2</sup>H]trehalose is then purified from the reaction mixture.

## Enzyme Kinetics Assay for Trehalase

The kinetic parameters for the hydrolysis of both D-(+)-Trehalose and  $\alpha,\alpha$ -[1,1'-<sup>2</sup>H]trehalose are determined by measuring the rate of glucose production.

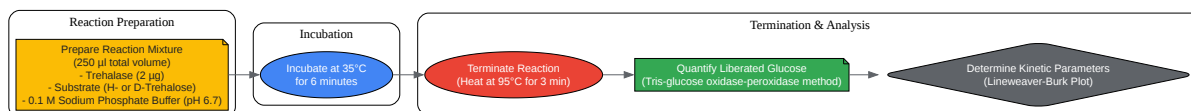
Materials:

- European honeybee trehalase (2 µg)
- D-(+)-Trehalose or  $\alpha,\alpha$ -[1,1'-<sup>2</sup>H]trehalose (substrate)
- 0.1 M Sodium phosphate buffer (pH 6.7)
- Tris-glucose oxidase-peroxidase reagent

Procedure:

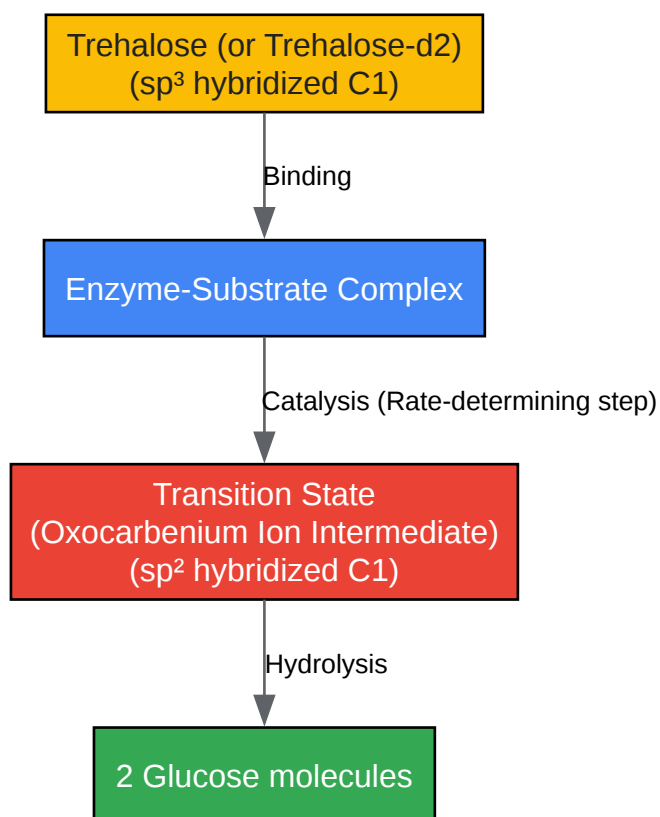
- A reaction mixture (250 µl) is prepared containing the trehalase enzyme and the substrate in 0.1 M sodium phosphate buffer (pH 6.7)[1].
- The reaction is incubated at 35°C for 6 minutes[1].
- The reaction is terminated by heating at 95°C for 3 minutes[1].
- The amount of liberated D-glucose is determined using the Tris-glucose oxidase-peroxidase method[1].
- Kinetic parameters ( $K_m$  and  $k_o$ ) are determined from Lineweaver-Burk plots[1].

## Visualizations



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Caption: Experimental workflow for determining the kinetic parameters of trehalase hydrolysis.



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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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